molecular formula C9H7N5 B14646275 4-(1-Amino-1H-1,2,3-triazol-4-yl)benzonitrile CAS No. 56527-20-9

4-(1-Amino-1H-1,2,3-triazol-4-yl)benzonitrile

Cat. No.: B14646275
CAS No.: 56527-20-9
M. Wt: 185.19 g/mol
InChI Key: AZJZQWHZYFDISY-UHFFFAOYSA-N
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Description

4-(1-Amino-1H-1,2,3-triazol-4-yl)benzonitrile is a heterocyclic compound that features a triazole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a mixture of water and an organic solvent such as dimethylformamide. The reaction yields the triazole ring, which is then further functionalized to introduce the amino group and the benzonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-1H-1,2,3-triazol-4-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(1-Amino-1H-1,2,3-triazol-4-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Amino-1H-1,2,3-triazol-4-yl)benzonitrile involves its ability to interact with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these biological targets, leading to therapeutic effects .

Properties

CAS No.

56527-20-9

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

IUPAC Name

4-(1-aminotriazol-4-yl)benzonitrile

InChI

InChI=1S/C9H7N5/c10-5-7-1-3-8(4-2-7)9-6-14(11)13-12-9/h1-4,6H,11H2

InChI Key

AZJZQWHZYFDISY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN(N=N2)N

Origin of Product

United States

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